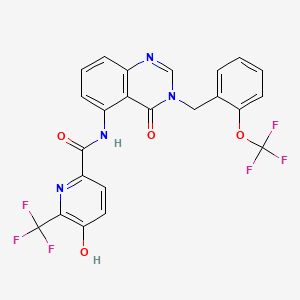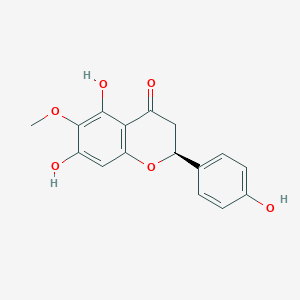
6-Methoxynaringenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxynaringenin is a natural flavonoid compound found in various plants, including grapefruit and Scutellaria barbata . It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound has the molecular formula C16H14O6 and a molecular weight of 302.28 g/mol .
Preparation Methods
6-Methoxynaringenin can be synthesized through chemical routes or extracted from natural sources like grapefruit . The chemical synthesis generally involves steps such as benzene ring construction, acylation, and ketone oxidation . Industrial production methods may include the use of advanced chromatographic techniques for purification and isolation .
Chemical Reactions Analysis
6-Methoxynaringenin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric oxide synthase inhibitors and other flavonoid-specific reagents . Major products formed from these reactions include different flavonoid derivatives with enhanced biological activities .
Scientific Research Applications
6-Methoxynaringenin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying flavonoid biosynthesis and metabolism . In biology, it is investigated for its role in modulating cellular signaling pathways and its potential as an anti-inflammatory and antioxidant agent . In medicine, it is explored for its anticancer properties and its ability to inhibit nitric oxide production . Industrial applications include its use in the development of health supplements and cosmetic products .
Mechanism of Action
The mechanism of action of 6-Methoxynaringenin involves its interaction with various molecular targets and pathways. It inhibits nitric oxide production by modulating the activity of nitric oxide synthase enzymes . Additionally, it exerts its effects through antioxidant and anti-inflammatory pathways, thereby reducing oxidative stress and inflammation .
Comparison with Similar Compounds
6-Methoxynaringenin is similar to other flavonoids such as chrysin, wogonin, apigenin, hispidulin, and pinocembrin . it is unique in its ability to inhibit nitric oxide production with a higher potency compared to other flavonoids . This makes it a valuable compound for research in inflammation and oxidative stress-related conditions .
Properties
Molecular Formula |
C16H14O6 |
|---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-16-11(19)7-13-14(15(16)20)10(18)6-12(22-13)8-2-4-9(17)5-3-8/h2-5,7,12,17,19-20H,6H2,1H3/t12-/m0/s1 |
InChI Key |
FCXRFTLSXMRXTM-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


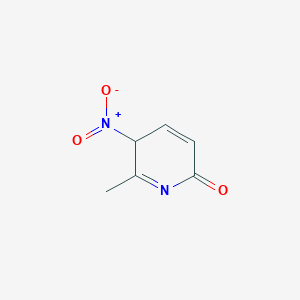
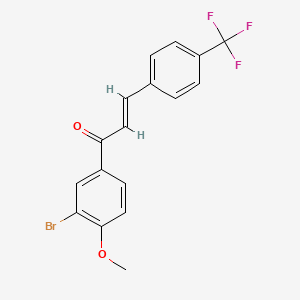
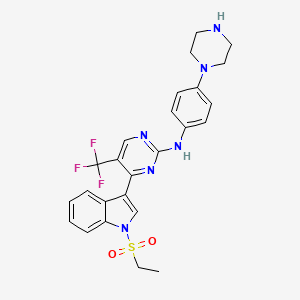
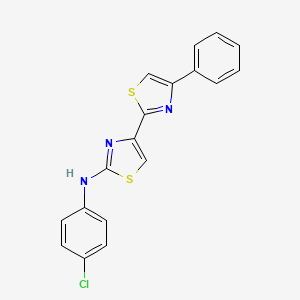
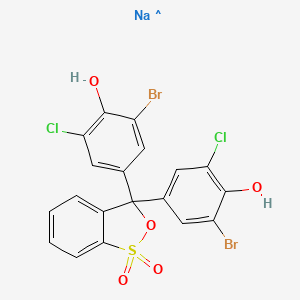
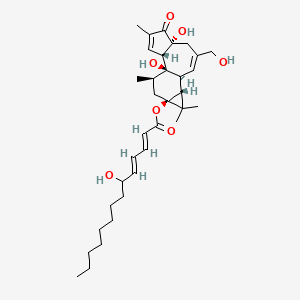
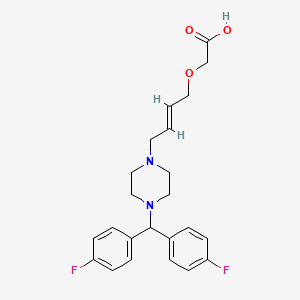
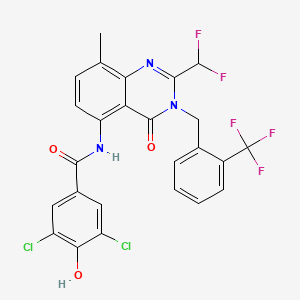
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
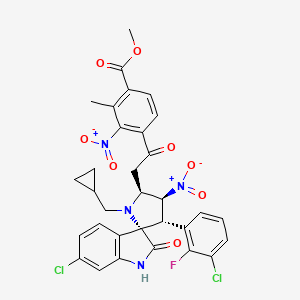
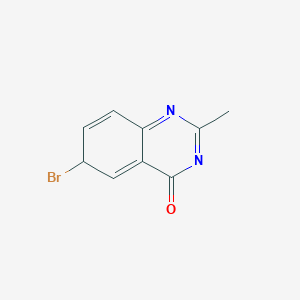
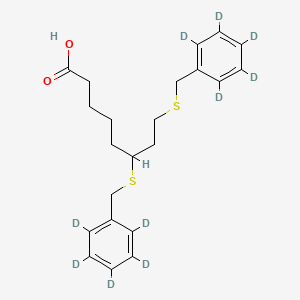
![(2R,3S,5S)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B12367542.png)
